4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrido[2,3-d]pyrimidine core, which is further substituted with a 4-fluoro-2-methylbenzenesulfonyl group
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a pyrimidine ring in the structure suggests that it might interact with its targets through hydrogen bonding or other types of non-covalent interactions . More detailed studies are required to elucidate the precise mechanisms of interaction .
Pharmacokinetics
The pharmacokinetic properties of 4-(8-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic benefits and side effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the 4-Fluoro-2-Methylbenzenesulfonyl Group: This step involves the reaction of the pyrido[2,3-d]pyrimidine intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the sulfonylated pyrido[2,3-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Fluoro-2-methylbenzenesulfonamide: Another derivative with similar structural features.
Uniqueness
4-[8-(4-fluoro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is unique due to its combination of a morpholine ring, a pyrido[2,3-d]pyrimidine core, and a 4-fluoro-2-methylbenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
4-[8-(4-fluoro-2-methylphenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-13-11-15(19)4-5-16(13)27(24,25)23-6-2-3-14-12-20-18(21-17(14)23)22-7-9-26-10-8-22/h4-5,11-12H,2-3,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYCDMBWXXOLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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